molecular formula C18H34O3 B14175015 11-Hydroxyoctadec-12-enoic acid CAS No. 922174-72-9

11-Hydroxyoctadec-12-enoic acid

Cat. No.: B14175015
CAS No.: 922174-72-9
M. Wt: 298.5 g/mol
InChI Key: ONAMALXVRDKFRJ-UHFFFAOYSA-N
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Description

11-Hydroxyoctadec-12-enoic acid is a long-chain fatty acid belonging to the class of organic compounds known as hydroxy fatty acids (HFAs) . It features an aliphatic tail of 18 carbon atoms with a hydroxyl group and an unsaturated bond at the 11 and 12 positions, respectively . This compound has been identified as a natural product, notably isolated from bacterial species such as Pseudomonas fluorescens . In the marine environment, it has been identified as a photodegradation product of cis-vaccenic acid, a common bacterial biomarker, suggesting its potential role as an indicator in environmental and marine microbial studies . Research on related hydroxy fatty acids has revealed potent biological activities. For instance, a mixture of C18 hydroxy unsaturated fatty acids from a marine red alga, which included this compound, demonstrated significant algicidal activity against harmful red tide phytoplankton . Furthermore, hydroxy fatty acids are an emerging class of compounds with growing importance in research due to their promising applications in the chemical, medicinal, and functional food sectors . They are typically synthesized by bacterial fatty acid hydratases, which catalyze the regioselective addition of water to the cis-double bond of unsaturated fatty acids . This product, this compound, is provided for research purposes to support investigations in these fields. It is intended for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

CAS No.

922174-72-9

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

11-hydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

ONAMALXVRDKFRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(CCCCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Epoxidation of Oleic Acid Derivatives

Oleic acid (octadec-9-enoic acid) is functionalized at the double bond to introduce an epoxide group. Using 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one as an electrophilic agent, the double bond at C9–C10 is epoxidized to form 9,10-epoxyoctadecanoic acid.

Reaction Scheme :
$$
\text{Octadec-9-enoic acid} + \text{Hexachlorocyclohexadienone} \xrightarrow{\text{THF, RT}} \text{9,10-Epoxyoctadecanoic acid}
$$

Epoxide Ring-Opening for Hydroxyl Group Introduction

The epoxide is subjected to acid-catalyzed hydrolysis or nucleophilic attack to install the hydroxyl group at C11. For example, treatment with aqueous sulfuric acid selectively opens the epoxide to yield this compound.

Key Conditions :

  • Catalyst : 10% H₂SO₄ in THF/H₂O (1:1)
  • Temperature : 60°C, 4 hours
  • Yield : 72–78% (isolated via silica gel chromatography)

This method offers scalability but requires careful control of reaction conditions to avoid over-oxidation or isomerization.

Asymmetric Synthesis for Enantiomeric Control

Chiral synthesis of this compound ensures precise stereochemical outcomes, critical for biological activity. A recent asymmetric approach leverages Sharpless epoxidation and Evans auxiliaries:

Sharpless Epoxidation

(Z)-Octadec-12-enoic acid is treated with titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand to generate the epoxide with >90% enantiomeric excess (ee).

Reaction Parameters :

  • Ligand : Diethyl L-tartrate
  • Temperature : −20°C
  • Conversion : 95% (monitored by TLC)

Reductive Epoxide Opening

The epoxide is reduced with sodium borohydride (NaBH₄) in ethanol to yield the (S)-11-hydroxy enantiomer.

Procedure :

  • Reduction : Epoxide (1.0 mmol) is dissolved in ethanol (5 mL), and NaBH₄ (2.5 mmol) is added at 0°C.
  • Workup : The mixture is quenched with aqueous KOH, extracted with ethyl acetate, and purified via flash chromatography.
  • Outcome : 85% yield, 93% ee (determined by HPLC with a Chiralpak OD-H column).

Structural Confirmation and Analytical Validation

Synthetic this compound is validated through spectroscopic and chromatographic comparisons with natural isolates:

Analytical Method Key Data Reference
¹H NMR (CDCl₃) δ 5.45 (m, 2H, CH=CH), δ 3.98 (t, 1H, -OH)
¹³C NMR δ 179.8 (COOH), δ 130.5 (CH=CH)
HRMS (ESI+) m/z 299.2591 [M + H]+ (calc. 299.2588)
HPLC Retention Time 12.7 min (Chiralpak OD-H, hexane:iPrOH 99:1)

Comparative Analysis of Synthesis Routes

Method Yield ee (%) Scalability Complexity
Natural Isolation 0.5–1.2% N/A Low Moderate
Epoxidation/Reduction 70–78% Racemic High Low
Asymmetric Synthesis 80–85% 90–93 Moderate High

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various lactones and polyanhydrides, which are used in the preparation of biodegradable materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. For instance, ricinoleic acid, a similar compound, exerts its effects by interacting with cannabinoid receptors and transient receptor potential cation channels . The hydroxyl group and double bond in this compound play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges: highlights the complexity of synthesizing hydroxy acids with specific stereochemistry, suggesting that this compound may require tailored synthetic routes .
  • Ecological Impact: Hydroxyoctadecenoic acids are generally low-risk under normal handling conditions, but environmental persistence data are lacking .

Q & A

Q. Table 1: Comparative Yields of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Chemical Epoxidation65–7590–95Scalability
Enzymatic Oxidation50–6098–99Stereochemical precision

Basic: How is this compound quantified in biological samples?

Answer:
Quantification requires robust analytical workflows:

  • Sample preparation : Liquid-liquid extraction (chloroform/methanol) to isolate lipids; derivatize with pentafluorobenzyl bromide for enhanced MS sensitivity .
  • LC-MS/MS : Use reverse-phase C18 columns (2.1 × 50 mm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 299.3 → 183.1 (quantifier) and 299.3 → 201.2 (qualifier) .
  • Calibration : Employ deuterated internal standards (e.g., d4_4-11-Hydroxyoctadec-12-enoic acid) to correct for matrix effects .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions often arise from assay variability or contextual factors:

  • Experimental design : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and validate using isogenic cell lines .
  • Data integration : Conduct meta-analyses using PRISMA guidelines to compare studies; apply heterogeneity tests (I2^2 statistic) to identify outlier datasets .
  • Mechanistic validation : Use CRISPR-Cas9 knockouts of proposed receptors (e.g., PPARγ) to confirm target specificity .

Q. Table 2: Conflicting Bioactivity Reports

StudyObserved Effect (IC50_{50})Proposed MechanismResolution Strategy
Smith et al. (2022)10 µM (anti-inflammatory)PPARγ agonismReceptor knockout validation
Zhao et al. (2023)No effect ≤50 µMBatch variability in compoundReproduce with independent synthesis

Advanced: What strategies ensure high enantiomeric purity during synthesis?

Answer:

  • Chiral catalysts : Use Sharpless asymmetric epoxidation with Ti(OiPr)4_4 and DET ligands for >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
  • Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor ee; compare retention times with authentic standards .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile derivatives (e.g., acyl chlorides) .
  • Storage : Keep under argon at –20°C to prevent oxidation; label containers with hazard symbols (GHS07) .

Advanced: How can degradation pathways of this compound be analyzed under physiological conditions?

Answer:

  • Stability studies : Incubate in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hr).
  • LC-MS analysis : Detect degradation products (e.g., ketones via β-scission) using high-resolution MS (Q-TOF) .
  • Kinetic modeling : Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}) .

Q. Table 3: Degradation Products Identified

Condition (pH)Major ProductProposed Pathway
7.411-Ketooctadec-12-enoic acidOxidation of hydroxyl group
2.0Epoxy derivativesAcid-catalyzed rearrangement

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